1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
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Overview
Description
This compound, also known by its CAS Number 1423029-11-1, is a chemical with a molecular weight of 299.84 . Its IUPAC name is 1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptylamine hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25N3O.ClH/c16-15(9-5-1-2-6-10-15)14-17-13(19-18-14)11-12-7-3-4-8-12;/h12H,1-11,16H2;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.84 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications
Energetic Materials
The compound’s low mechanical sensitivity (IS > 40 J) and high gas volume after detonation at standard temperature and pressure (767.0 dm³/kg) make it a promising candidate for novel blunt energetic materials . Researchers are investigating its use in propellants, explosives, and pyrotechnics.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.ClH/c15-14(9-5-1-2-6-10-14)13-16-12(18-17-13)11-7-3-4-8-11;/h11H,1-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDABELVTCKQKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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